molecular formula C21H22N2O5S B2490239 (5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile CAS No. 877785-25-6

(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile

Cat. No.: B2490239
CAS No.: 877785-25-6
M. Wt: 414.48
InChI Key: DNVCZFNWWJNYSA-UHFFFAOYSA-N
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Description

(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Applications

Small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit, similar in structural complexity to the compound , have been designed for solution-processable bulk-heterojunction solar cells. These molecules exhibit significant electron-donating and accepting properties, enhancing intramolecular charge transfer and reducing band gaps, thereby improving power conversion efficiencies in photovoltaic devices. The degree of conjugation in the π-bridge is crucial for photovoltaic performance enhancement (Gupta et al., 2015).

Electronic and Optical Properties

Pyridine derivatives have been synthesized and characterized to explore their thermal, structural, optical, and diode characteristics. These compounds, through different techniques, reveal monoclinic polycrystalline nature and indirect allowed optical energy gaps, showing potential in fabricating heterojunctions and photosensors (Zedan et al., 2020).

Synthesis and Reactivity

Research on the synthesis of 3-cyano-4-methyl-2,6-dioxopyridine amino enones through one-pot three-component condensation highlights the compound's reactivity and potential for creating amino enone tautomers. This process involves the condensation of aromatic amines and trimethyl orthoformate in DMF, indicating versatile reactivity and applicability in chemical synthesis (Oshega et al., 2015).

Molecular Docking and Antimicrobial Activities

The exploration of pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities underscores the broader utility of such compounds in medicinal chemistry. Molecular docking screenings against GlcN-6-P synthase, a target protein, revealed moderate to good binding energies, suggesting potential for therapeutic applications (Flefel et al., 2018).

Properties

IUPAC Name

(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-9-28-17-6-4-15(5-7-17)11-18-14(2)19(12-22)21(25)23(20(18)24)16-8-10-29(26,27)13-16/h4-7,11,16H,3,8-10,13H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVCZFNWWJNYSA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.